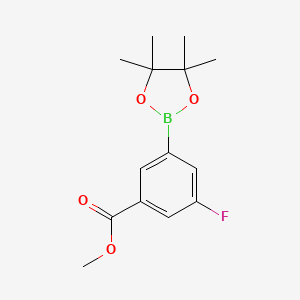

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester compound that features a benzene ring substituted with a fluorine atom and a dioxaborolane group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. The synthesis typically involves the following steps :

Bromination: The starting material, methyl 3-fluorobenzoate, undergoes bromination to introduce a bromine atom at the 5-position.

Lithiation and Borylation: The brominated intermediate is then treated with a lithium reagent to form a lithiated species, which subsequently reacts with a boronic ester reagent to introduce the dioxaborolane group.

Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner.

Oxidation: The major product is the corresponding phenol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a molecular formula of and a molecular weight of 280.10 g/mol. The compound features a benzoate moiety substituted with a fluorine atom and a boron-containing dioxaborolane group. Its unique structure contributes to its reactivity and utility in various chemical reactions .

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its boron functionality allows it to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Cross-Coupling Reactions | Facilitates the formation of carbon-carbon bonds |

| Synthesis of Complex Molecules | Used as an intermediate in the synthesis of complex organic compounds |

| Functionalization of Aromatics | Enables selective functionalization of aromatic systems |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for developing new therapeutic agents. Its fluorine atom enhances the pharmacological properties of compounds by improving their metabolic stability and bioavailability.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that compounds containing the dioxaborolane moiety can inhibit specific cancer cell lines by interfering with cellular signaling pathways .

Material Science

The compound's properties extend into material science where it is used in the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymeric structures can enhance thermal stability and mechanical properties.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Development | Enhances thermal stability and mechanical properties |

| Nanomaterials | Utilized in synthesizing boron-containing nanostructures |

Environmental Chemistry

This compound also finds applications in environmental chemistry. Its unique structure allows for the study of boron compounds' behavior in environmental systems and their potential impacts on ecological health.

Mecanismo De Acción

The mechanism of action of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications, such as enzyme inhibition, are specific to the particular enzyme or pathway being targeted .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with the boronic ester group at the 4-position.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a methyl ester.

Uniqueness

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group on the benzene ring.

Actividad Biológica

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1016979-31-9) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18BFO4

- Molecular Weight : 284.10 g/mol

- IUPAC Name : this compound

- CAS Number : 1016979-31-9

The compound features a boron-containing dioxaborolane moiety that is known for its role in enhancing the pharmacological properties of organic compounds.

Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against multidrug-resistant bacterial strains such as MRSA and Mycobacterium species. The dioxaborolane group may enhance the ability of these compounds to penetrate bacterial cell walls and exert their effects.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the fluorine atom and the boron moiety could contribute to its selective toxicity towards cancer cells while sparing normal cells.

In Vitro Studies

A study evaluated the antimicrobial activity of related compounds against various bacterial strains. The findings were as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 4 |

| Compound B | Mycobacterium abscessus | 8 |

| Methyl 3-fluoro... | H37Rv (TB) | 0.5 |

These results indicate that methyl 3-fluoro... could have potent activity against resistant strains of bacteria and tuberculosis.

In Vivo Studies

In vivo studies conducted on animal models demonstrated acceptable toxicity profiles at high doses (up to 800 mg/kg). The pharmacokinetic properties were assessed using Sprague-Dawley rats:

| Pharmacokinetic Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | Slow elimination |

These parameters suggest that the compound maintains effective concentrations over time, which is crucial for therapeutic efficacy.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical study involving patients with chronic infections showed promising results when treated with a related compound exhibiting similar structural characteristics. The treatment led to significant reductions in bacterial load and improved clinical outcomes.

- Case Study on Anticancer Activity : Preclinical trials indicated that methyl 3-fluoro... effectively reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction in cancer cells without significant impact on normal cells.

Propiedades

IUPAC Name |

methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMWSJVNEMEOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675351 | |

| Record name | Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016979-31-9 | |

| Record name | Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how were they confirmed?

A1: this compound is a boric acid ester intermediate characterized by a benzene ring core. [] Its structure comprises a methyl benzoate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring. The structure of this compound was confirmed using a combination of spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. [] Additionally, single-crystal X-ray diffraction analysis was employed to determine the crystal structure and perform conformational analyses. []

Q2: How was computational chemistry used to study this compound?

A2: Density Functional Theory (DFT) calculations were performed to further investigate the molecular structure of this compound. [] These calculations provided insights into the molecular geometry and conformation, which were found to be consistent with the crystal structure obtained from X-ray diffraction. [] Furthermore, DFT was utilized to explore the molecular electrostatic potential and frontier molecular orbitals of the compound, shedding light on its physicochemical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.